Chlorovaltrate K

Vue d'ensemble

Description

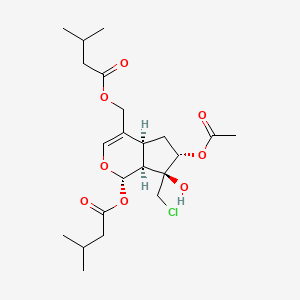

Chlorovaltrate K is a natural iridoid compound found in several plants . It is a chlorinated valepotriate with anticancer effects . It shows moderate cytotoxicity against lung adenocarcinoma (A 549), metastatic prostate cancer (PC-3M), colon cancer (HCT-8), and hepatoma (Bel 7402) cell lines .

Molecular Structure Analysis

The molecular formula of Chlorovaltrate K is C22H33ClO8 . Its molecular weight is 460.94 g/mol . The exact structure might be found in the referenced sources or specific chemical databases.Physical And Chemical Properties Analysis

Chlorovaltrate K is an oil . It has a molecular weight of 460.95 g/mol and a molecular formula of C22H33ClO8 . More specific physical and chemical properties might be found in the product’s Material Safety Data Sheet (MSDS) or other chemical databases.Applications De Recherche Scientifique

Traditional Chinese Medicine

Chlorovaltrate K is an iridoid isolated from the roots of Valeriana jatamansi Jones , a plant that has been used in traditional Chinese medicine. The plant has demonstrated calming fright and tranquilizing mind, promoting Qi and blood, activating blood circulation and regulating menstruation, dispelling wind and eliminating dampness, regulating Qi-flowing to relieve pain, and promoting digestion and checking diarrhea .

Nervous System Disorders

Valeriana jatamansi, from which Chlorovaltrate K is derived, has been used to treat various nervous disorders . This suggests that Chlorovaltrate K may have potential applications in the treatment of such conditions.

Cardiovascular System Improvements

Pharmacology studies have revealed that Valeriana, the plant family that includes Valeriana jatamansi, can lead to cardiovascular system improvements . This suggests that Chlorovaltrate K may have potential applications in this area.

Digestive System Treatment

Valeriana jatamansi has been used in oriental medicines for the treatment of various diseases, including those of the digestive system . This suggests that Chlorovaltrate K may have potential applications in the treatment of digestive system disorders.

Inflammation Treatment

Valeriana jatamansi has been used in the treatment of inflammation . This suggests that Chlorovaltrate K may have potential applications in the treatment of inflammatory conditions.

Gynecological Applications

Valeriana jatamansi has been used in the treatment of gynecological conditions . This suggests that Chlorovaltrate K may have potential applications in the treatment of such conditions.

Safety and Hazards

According to the Material Safety Data Sheet (MSDS), Chlorovaltrate K is for research use only, not for human or veterinary use . In case of exposure, appropriate measures such as rinsing skin or eyes with water, avoiding breathing vapors, mist, dust, or gas, and seeking medical attention are recommended .

Propriétés

IUPAC Name |

[(1S,4aS,6S,7S,7aS)-6-acetyloxy-7-(chloromethyl)-7-hydroxy-1-(3-methylbutanoyloxy)-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33ClO8/c1-12(2)6-18(25)28-9-15-10-29-21(31-19(26)7-13(3)4)20-16(15)8-17(30-14(5)24)22(20,27)11-23/h10,12-13,16-17,20-21,27H,6-9,11H2,1-5H3/t16-,17+,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERAXRDNYJPTRN-PNBTUHDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OCC1=COC(C2C1CC(C2(CCl)O)OC(=O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)OCC1=CO[C@H]([C@H]2[C@@H]1C[C@@H]([C@@]2(CCl)O)OC(=O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorovaltrate K | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Oxobutyl)-2-azaspiro[4.5]decan-3-one](/img/structure/B1162135.png)